molecular formula C20H14Cl2N2S3 B12020138 5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole

5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole

Cat. No.: B12020138
M. Wt: 449.4 g/mol
InChI Key: CHEAHFUQICAUKZ-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole is a structurally complex 1,3,4-thiadiazole derivative featuring two distinct substituents: a 2,4-dichlorophenylmethylthio group at position 5 and a naphthylmethylthio group at position 2.

Properties

Molecular Formula

C20H14Cl2N2S3

Molecular Weight

449.4 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C20H14Cl2N2S3/c21-16-9-8-15(18(22)10-16)12-26-20-24-23-19(27-20)25-11-14-6-3-5-13-4-1-2-7-17(13)14/h1-10H,11-12H2

InChI Key

CHEAHFUQICAUKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives. This step often involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the thiadiazole ring.

    Introduction of Substituents: The 2,4-dichlorophenylmethylthio and naphthylmethylthio groups can be introduced through nucleophilic substitution reactions. For example, the thiadiazole intermediate can be reacted with 2,4-dichlorobenzyl chloride and naphthylmethyl chloride in the presence of a base, such as sodium hydride, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydride, amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown efficacy against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). Research indicates that derivatives containing the thiadiazole moiety possess significant inhibition against MDR-TB and H37Rv strains, making them potential candidates for new anti-tuberculosis agents .

Anti-inflammatory and Analgesic Properties
Thiadiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. In vivo studies demonstrated that compounds with a thiadiazole scaffold exhibited notable analgesic effects in the acetic acid writhing test and reduced inflammation in carrageenan-induced edema models . The low ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) further emphasizes their therapeutic promise .

Anticancer Potential
Research into the anticancer properties of thiadiazole derivatives has revealed promising results. Compounds similar to 5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Agricultural Applications

Pesticidal Activity
Thiadiazole derivatives are gaining attention as potential agrochemicals. Their structural features allow for the development of new pesticides that can effectively combat plant pathogens while minimizing environmental impact. Studies indicate that certain thiadiazole compounds exhibit fungicidal activity against common agricultural pathogens .

Material Science

Polymer Chemistry
The incorporation of thiadiazole derivatives into polymer matrices has been explored for enhancing material properties. These compounds can improve thermal stability and mechanical strength in polymers, making them suitable for various industrial applications .

Summary of Research Findings

Application AreaFindings
Antimicrobial ActivityEffective against MDR-TB; potential for new anti-tuberculosis agents
Anti-inflammatorySignificant analgesic effects; low ulcerogenic potential compared to NSAIDs
AnticancerInduces apoptosis and inhibits cancer cell proliferation
Pesticidal ActivityExhibits fungicidal activity against agricultural pathogens
Polymer ChemistryEnhances thermal stability and mechanical properties in polymers

Case Studies

  • Anti-tuberculosis Activity : A study evaluating various thiadiazole derivatives found that specific compounds showed substantial activity against MDR-TB strains. The docking studies indicated strong binding affinities to critical enzymes involved in bacterial metabolism, suggesting a mechanism for their antimicrobial action .
  • Analgesic Effects : In a series of experiments involving acetic acid-induced writhing tests in rodents, several thiadiazole derivatives demonstrated significant pain relief comparable to conventional analgesics. This study highlighted the potential for developing new pain management therapies based on thiadiazole structures .
  • Fungal Resistance : Research into the agricultural applications of thiadiazoles revealed that certain compounds effectively inhibited the growth of common fungal pathogens in crops. Field trials indicated improved crop yields with reduced chemical inputs when using these novel fungicides .

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of certain enzymes critical for bacterial cell wall synthesis, leading to antimicrobial effects.

    Pathways Involved: The compound can affect various cellular pathways, including those related to cell proliferation and apoptosis. Its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

2-((2,6-Dichlorobenzyl)thio)-5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole (CAS: 476484-10-3)

  • Structural Differences : This compound shares the naphthylmethylthio group at position 5 but substitutes the 2,4-dichlorophenyl group with a 2,6-dichlorobenzyl group at position 2. The altered substitution pattern may influence steric interactions and electronic properties .

5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 28004-63-9)

  • Structural Differences: Replaces the methylthio-naphthyl and dichlorophenylmethylthio groups with a single 2,4-dichlorophenyl substituent and an amino group at position 2.

2-(3-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4ClABT)

  • Structural Differences: Contains a dihydroxyphenyl group at position 5 and a chlorophenylamino group at position 2.

Functional Analogues: Oxadiazole Derivatives

2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’)

  • Structural Differences : Replaces the 1,3,4-thiadiazole core with a 1,3,4-oxadiazole ring. The oxygen atom in oxadiazole reduces electron density compared to sulfur in thiadiazole, altering reactivity and binding interactions .
  • Synthesis : Prepared via methylation of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol, yielding a sulfonyl derivative (20) with enhanced oxidative stability .

Physicochemical Properties

Compound Melting Point (°C) Key Substituents LogP (Predicted)
Target Compound Not reported 2-(Naphthylmethylthio), 5-(2,4-DCPM) ~4.5
I8 (2-(2-ClPh)-5-(5-(2-ClPh)furan-2-yl) 145–146 Chlorophenyl, furan 3.8
I13 (2-(5-(2,4-F₂Ph)furan-2-yl)-5-pTol 172–173 Difluorophenyl, p-tolyl 4.1
5-(2,4-DCP)-1,3,4-thiadiazol-2-amine Not reported 2,4-Dichlorophenyl, amino 2.9

DCPM = Dichlorophenylmethyl; ClPh = Chlorophenyl; pTol = p-Tolyl .

Biological Activity

5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This article explores the biological activity of this specific thiadiazole derivative through various studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₉Cl₂N₃S₂
  • Molecular Weight : 304.25 g/mol

The presence of the thiadiazole ring and substituents such as dichlorophenyl and naphthylmethylthio groups contribute to its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiadiazoles. For instance:

  • Antibacterial Activity : Compounds with a thiadiazole core have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro assays indicated that derivatives with specific substitutions exhibit enhanced activity against these pathogens .
CompoundBacterial StrainActivity
This compoundStaphylococcus aureusModerate
This compoundEscherichia coliHigh

Anticancer Properties

Thiadiazoles have been investigated for their anticancer potential. Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Anti-inflammatory Effects

Thiadiazole derivatives have also been noted for their anti-inflammatory properties. Studies have shown that these compounds can reduce inflammation markers in various models:

  • In Vivo Studies : Animal models treated with thiadiazole derivatives exhibited reduced edema and inflammatory cell infiltration .

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of thiadiazoles. For example:

  • Evaluation Methods : The maximal electroshock (MES) and pentylenetetrazol (PTZ) models are commonly used to assess anticonvulsant activity. Compounds similar to this compound were found to provide significant protection against induced seizures .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study synthesized several thiadiazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The results showed that compounds with halogen substitutions exhibited superior antibacterial activity compared to non-substituted analogs .
  • Anticancer Screening :
    • In a screening of various thiadiazole derivatives against human cancer cell lines, one derivative demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Anti-inflammatory Assessment :
    • A study evaluated the anti-inflammatory effects of a series of thiadiazole compounds in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups .

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